3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one is a chemical compound with significant implications in medicinal chemistry, particularly concerning its interactions with sigma receptors. It is classified under the indazole derivatives, which are known for their diverse biological activities.
This compound belongs to the class of tetrahydroindazoles, which are characterized by their bicyclic structure comprising an indazole ring fused with a saturated cyclopentane. The presence of the methyl group at the 3-position contributes to its unique chemical and biological properties.
The synthesis of 3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one typically involves several key steps:
The synthesis is characterized by high yields at each step, often exceeding 80%, which is crucial for pharmaceutical manufacturing processes. The use of late-stage functionalization techniques allows for flexibility in modifying the compound to enhance its activity against specific biological targets.
The molecular formula for 3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one is , indicating it contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom.
The molecular weight is approximately 138.17 g/mol. The compound features a bicyclic structure with a five-membered ring fused to a six-membered ring, contributing to its stability and biological activity.
Key structural features include:
The compound participates in various chemical reactions that are essential for its functionalization and application in medicinal chemistry:
These reactions are typically conducted under controlled conditions to optimize yields and selectivity. The stability of intermediates is crucial for successful synthesis and subsequent applications.
The mechanism of action for 3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one primarily revolves around its interaction with sigma receptors—specifically sigma-2 receptors. These receptors are implicated in various physiological processes and pathologies including cancer and central nervous system disorders.
Research indicates that this compound exhibits high selectivity towards sigma-2 receptors over sigma-1 receptors, which is critical for minimizing side effects while maximizing therapeutic efficacy . Binding assays have shown that modifications on the benzyl group significantly influence potency and selectivity.
While specific physical properties such as density and boiling point remain unreported or variable depending on synthesis conditions, melting point data suggests stability under standard laboratory conditions.
Key chemical properties include:
These properties contribute to its suitability as a drug candidate.
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one has been explored for several scientific applications:
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2